

# Spectroscopic Profile of 8(R)-Hydroxyoctadecanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8(R)-Hydroxyoctadecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8(R)-hydroxyoctadecanoic acid**, a saturated hydroxy fatty acid. Due to the limited availability of direct experimental spectra for the free acid form of this specific enantiomer, this document leverages data from its closely related methyl esters to provide a detailed and accurate spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of 8-hydroxyoctadecanoic acid. The Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data are derived from the analysis of methyl 8-(palmitoyloxy)octadecanoate, providing a strong basis for the spectral characteristics of the 8-hydroxyoctadecanoic acid backbone<sup>[1]</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Methyl 8-(palmitoyloxy)octadecanoate in CDCl<sub>3</sub> (400 MHz)<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
4.92–4.79	m	COOCH
3.66	s	OCH <sub>3</sub>
2.32–2.23	m	COCH <sub>2</sub> (from both acid functionalities)
1.65–1.57	m	CH <sub>2</sub> adjacent to COCH <sub>2</sub>
1.55–1.45	m	CH <sub>2</sub>
1.35–1.21	m	(CH <sub>2</sub> ) <sub>n</sub>
0.87	t	CH <sub>3</sub> (from both alkyl chains)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Methyl 8-(palmitoyloxy)octadecanoate in CDCl<sub>3</sub> (100 MHz)[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
174.2, 173.7	C=O
73.9	COOCH
51.4	OCH <sub>3</sub>
34.7, 34.2, 34.1, 34.0	CH <sub>2</sub> adjacent to C=O and COOCH
31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 29.0, 25.3, 25.2, 25.1, 24.9	(CH <sub>2</sub> ) <sub>n</sub>
22.7	CH <sub>2</sub> adjacent to CH <sub>3</sub>
14.1	CH <sub>3</sub>

## Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Methyl 8-(palmitoyloxy)octadecanoate[1]

Ion	Calculated m/z	Found m/z
[M + Na] <sup>+</sup>	575.5010	575.5009

For the free acid, **8(R)-hydroxyoctadecanoic acid**, the expected molecular ion in negative ion mode ESI-MS would be [M-H]<sup>-</sup> at m/z 299.2592.

## Infrared (IR) Spectroscopy

Direct experimental IR data for **8(R)-hydroxyoctadecanoic acid** is not readily available. However, the expected characteristic absorption bands for a long-chain carboxylic acid with a secondary alcohol are presented in Table 4.

Table 4: Predicted Infrared (IR) Absorption Bands for 8-Hydroxyoctadecanoic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3400	Broad	O-H stretch (alcohol)
2920, 2850	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (carboxylic acid)
~1465	Medium	C-H bend (alkane)
~1280	Medium	C-O stretch (carboxylic acid)
~1050	Medium	C-O stretch (secondary alcohol)
~930	Broad	O-H bend (carboxylic acid dimer)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on an Avance III HD Bruker 400 MHz spectrometer[1]. The samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and the spectra were internally referenced to the residual solvent signals[1].

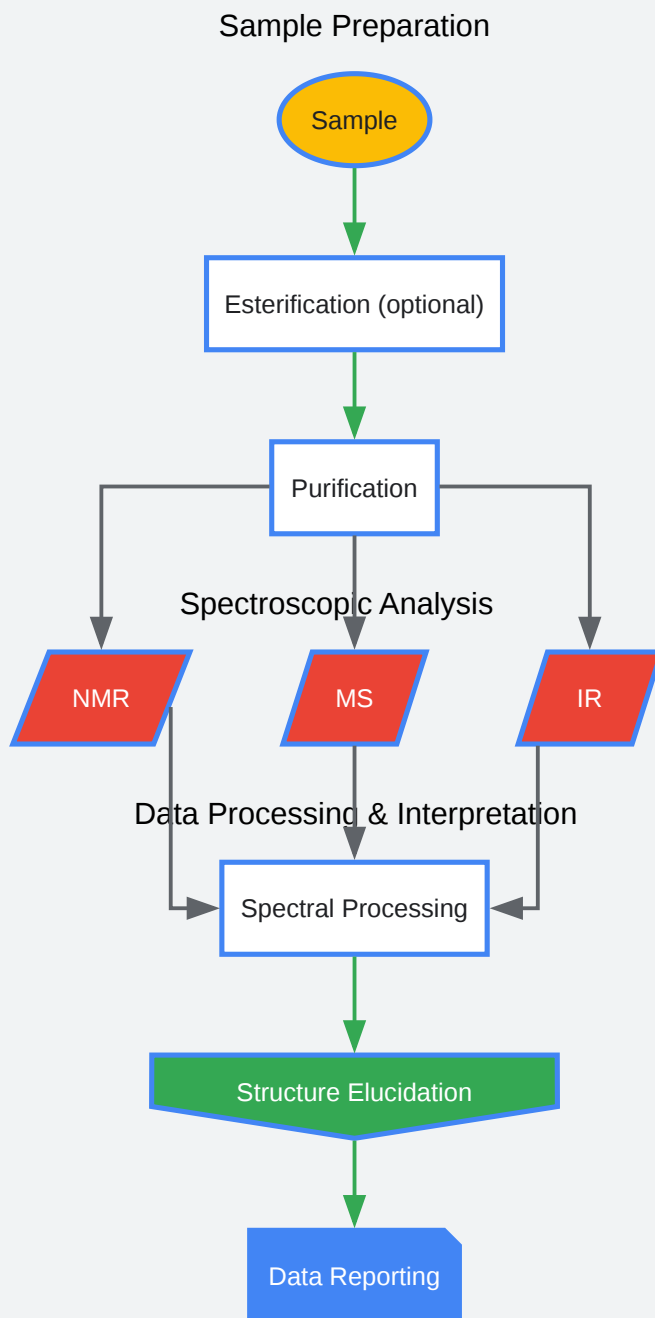
## High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained on a Bruker Maxis Impact QTOF spectrometer using electrospray ionization (ESI) in positive ion mode[1].

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid derivative, from sample preparation to data analysis.

## Workflow for Spectroscopic Analysis of 8(R)-Hydroxyoctadecanoic Acid

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Caption: General workflow for obtaining and analyzing spectroscopic data.

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## References

- 1. mdpi.com [mdpi.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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